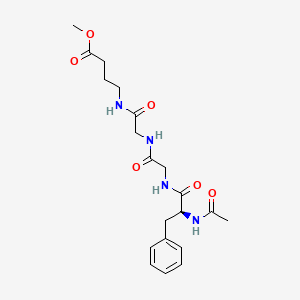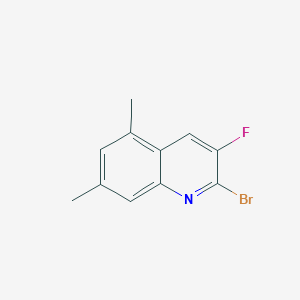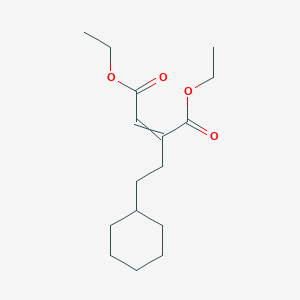
N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide is a synthetic compound with the molecular formula C20H28N4O6 It is known for its complex structure, which includes an acetylated phenylalanine residue, a glycyl group, and a methoxy-oxobutyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide typically involves multiple steps, starting with the protection of functional groups to prevent unwanted reactions. The process often includes:
Acetylation: The phenylalanine residue is acetylated using acetic anhydride in the presence of a base such as pyridine.
Peptide Bond Formation: The glycyl group is introduced through peptide bond formation, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Methoxy-oxobutyl Side Chain Addition: The methoxy-oxobutyl group is added via an esterification reaction, using methoxyacetic acid and a suitable activating agent.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the process by sequentially adding protected amino acids and deprotecting them as needed. The use of solid-phase peptide synthesis (SPPS) is common, allowing for efficient and high-yield production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new acyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: Investigated for its potential role in modulating biological pathways and as a substrate for enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor for more complex chemical entities.
Wirkmechanismus
The mechanism of action of N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylated phenylalanine residue may mimic natural substrates, allowing the compound to bind to active sites and modulate enzymatic activity. The methoxy-oxobutyl side chain can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-phenylalanine: An acetylated amino acid used in peptide synthesis.
N-Acetylglycine: A simpler acetylated amino acid with fewer functional groups.
N-Acetyl-L-alanine: Another acetylated amino acid with different side chain properties.
Uniqueness
N-Acetyl-L-phenylalanylglycyl-N-(4-methoxy-4-oxobutyl)glycinamide is unique due to its combination of an acetylated phenylalanine residue, a glycyl group, and a methoxy-oxobutyl side chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
827612-06-6 |
|---|---|
Molekularformel |
C20H28N4O6 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
methyl 4-[[2-[[2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]butanoate |
InChI |
InChI=1S/C20H28N4O6/c1-14(25)24-16(11-15-7-4-3-5-8-15)20(29)23-13-18(27)22-12-17(26)21-10-6-9-19(28)30-2/h3-5,7-8,16H,6,9-13H2,1-2H3,(H,21,26)(H,22,27)(H,23,29)(H,24,25)/t16-/m0/s1 |
InChI-Schlüssel |
SZPVQSMQIYIOBS-INIZCTEOSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCCCC(=O)OC |
Kanonische SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14204144.png)


![2-Methyl-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B14204167.png)
![4-[4-(4-Methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14204170.png)



![1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14204210.png)
![Tert-butyl[(12-iodododecyl)oxy]dimethylsilane](/img/structure/B14204219.png)

![1,5-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B14204232.png)

